molecular formula C₁₄H₆Na₂O₁₄S₂ B058126 alizarin cyanin BBS CAS No. 10114-40-6

alizarin cyanin BBS

Cat. No. B058126
CAS RN: 10114-40-6
M. Wt: 487.3 g/mol
InChI Key: FKLILKHHYDFNFD-UHFFFAOYSA-N
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Description

Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining .


Synthesis Analysis

The synthesis of alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable . The principal synthesis route involved the conversion of anthraquinone-2-sodium sulfonate to 2-hydroxyanthraquinone using hot KOH and oxidation with sodium nitrate or sodium chlorate in alkaline media to give alizarin .


Molecular Structure Analysis

The molecular structure of alizarin cyanin BBS is represented by the formula C14H6Na2O14S2 . The InChI representation of the structure is InChI=1S/C14H8O14S2.2Na/c15- 5- 1- 3 (9 (19) 13 (29 (23,24) 25) 11 (21) 7 (1) 17) 6 (16) 2- 4 (5) 10 (20) 14 (30 (26,27) 28) 12 (22) 8 (2) 18;;/h17- 22H, (H,23,24,25) (H,26,27,28) ;;/q;2*+1/p- 2 .

Scientific Research Applications

Antioxidant Capacity

Alizarin cyanin BBS has been used in the synthesis of a series of C-3-aminomethyl derivatives. These derivatives have shown superior antioxidant properties compared to alizarin itself in in vitro models. They exhibit enhanced radical scavenging activity and Fe2±chelation ability .

Inhibition of Oxidative Stress

The antioxidant activity of alizarin derivatives has been confirmed using biologically relevant test systems. All compounds strongly inhibited Fe2+/ascorbate-initiated oxidation of unsaturated fatty acids of animal lipids. Most of them increased the survival of red blood cells under conditions of acute oxidative stress .

Dye Synthesis

Alizarin cyanin BBS is used as a platform chemical to synthesize sustainable alternatives to existing synthetic dyes. This is achieved by alkylation of hydroxyl groups in the 1- and 2-positions .

Antitumor Properties

Alizarin cyanin BBS has demonstrated antitumor properties in colon cancer cells. Due to its tropism to bone, alizarin may be an ideal drug to reduce bone tumor growth .

Histological Dye

Alizarin cyanin BBS is used as a histological dye. It is applied in microscopic or electron microscopic examination of cells and tissues to give contrast and to highlight particular features of interest, such as nuclei and cytoplasm .

Synthesis of Functionalized Alizarin Derivatives

Alizarin cyanin BBS has been used in the synthesis of new functionalized dihydro-4H-naphtho[2,3-g]chromenes. These compounds have been synthesized in good yields .

properties

IUPAC Name

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGOVWEZWQBMW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alizarin cyanin BBS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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